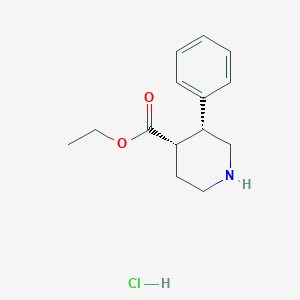

cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

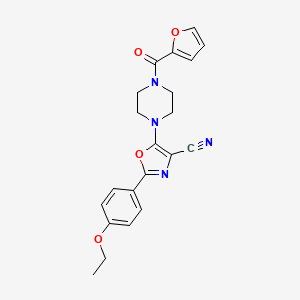

The compound of interest, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride, is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. A key intermediate for the synthesis of CP-690550, a protein kinase inhibitor, was prepared from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49%, suggesting potential for industrial application due to the mild conditions and high yields . Another study describes the enantioselective synthesis of cis-4- and trans-3-hydroxypipecolic acids from 2,3-epoxy-5-hexen-1-ol, highlighting the versatility of piperidine synthesis methods . Additionally, a practical synthesis route for ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, was accomplished starting from 1-methyl-1,2,3,6-tetrahydropyridine .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For instance, the synthesis and optical properties of a π conjugate structure compound, cis-6-phenyl-4'-{4-[4-(1H-carbazol) styryl]phenyl}-2,2'-bipyridine, were investigated, and its structure was characterized by multiple spectroscopic methods . Conformational and NBO analysis on cis and trans isomers of a related compound, methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate, were also performed, providing insights into the electronic structure and conformational preferences .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for the synthesis of complex molecules. The synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates involved reactions between alcohols and orthoacetates, followed by addition reactions and base-induced transformations . These reactions demonstrate the reactivity of piperidine derivatives and their potential for creating diverse molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the optical properties of the synthesized π conjugate structure compound were investigated, showing absorption and emission maxima in various solvents . The NBO analysis provided insights into the electronic properties of the cis and trans isomers, revealing effects such as hyperconjugation and electronic density distribution . These studies contribute to a better understanding of how structural changes in piperidine derivatives can affect their physical and chemical properties.

Scientific Research Applications

Stereochemical Studies

Stereochemistry plays a crucial role in the properties and reactions of compounds. For instance, the stereochemical configuration of 3-Methyl-4-phenylpiperidines, closely related to cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride, was explored by conducting catalytic reductions and hydrogenolysis, revealing that these processes are stereospecific and yield cis products. This understanding of stereochemistry is vital for synthesizing and manipulating similar compounds in research and pharmaceutical development (McErLane & Casy, 1972).

Asymmetric Synthesis

The compound has been a key intermediate in the asymmetric synthesis of complex molecules. For example, cis-(3 R,4 R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, instrumental in synthesizing potent protein kinase inhibitors, was prepared starting from a derivative of this compound with a good overall yield, hinting at potential industrial applications (Hao et al., 2011).

Exploration of Isomerism

The compound's structural properties, especially isomerism, have been extensively studied, providing insights into the behavior and manipulation of molecules. For instance, the structural determination and interconvertibility of cis- and trans-isomers of ethyl N-(2-pyridinyl)aminomethylenecyanoacetates, which share structural features with this compound, have been thoroughly investigated (Nishigaki et al., 1971).

Synthesis of Piperidines and Related Compounds

The synthesis of piperidines, which are structurally related to this compound, has been explored. For instance, novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles were synthesized and used as substrates for generating a variety of compounds, demonstrating the compound's versatility and utility in chemical synthesis (Vervisch et al., 2010).

Mechanism of Action

- Piperidines are essential synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals and alkaloids .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

ethyl (3R,4S)-3-phenylpiperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H/t12-,13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNBLWBHPDETJV-QNTKWALQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCNC[C@H]1C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2531329.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)

![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)